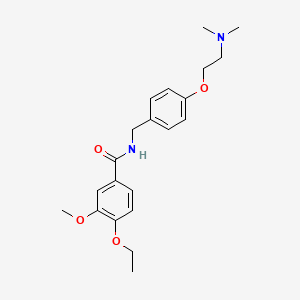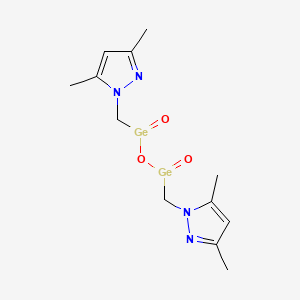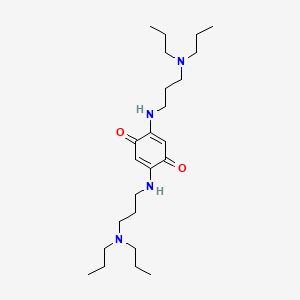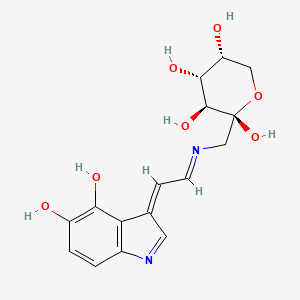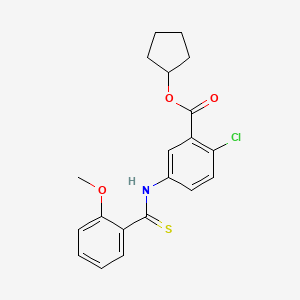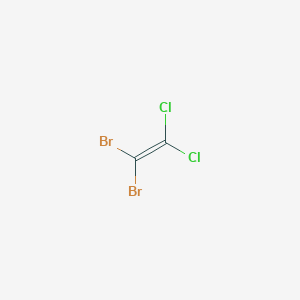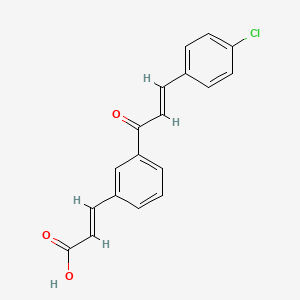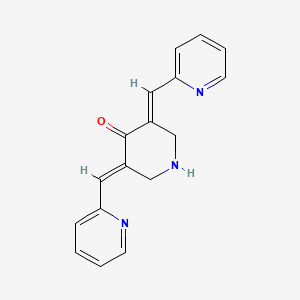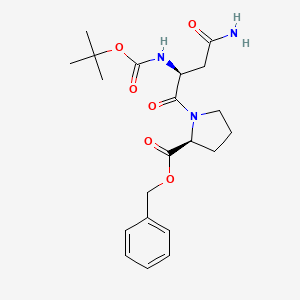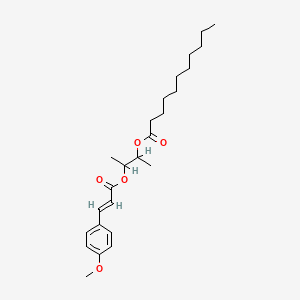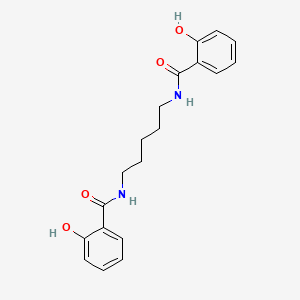
Benzamide, N,N'-1,5-pentanediylbis(2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-): is a complex organic compound with the molecular formula C19H22N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) typically involves the reaction of benzamide derivatives with a pentanediyl chain. The process may include steps such as:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Acylation: of aniline to form benzamide.
Coupling: of benzamide with a pentanediyl chain under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry: Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound can be used to study enzyme interactions, protein binding, and other biochemical processes.
Industry: The compound’s unique structure makes it valuable in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The hydroxyl groups and amide functionalities allow the compound to form hydrogen bonds and other interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Benzamide: A simpler derivative with a single amide group.
N,N’-1,5-pentanediylbis(2-hydroxy-): A related compound without the benzamide structure.
Properties
CAS No. |
129944-85-0 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-hydroxy-N-[5-[(2-hydroxybenzoyl)amino]pentyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c22-16-10-4-2-8-14(16)18(24)20-12-6-1-7-13-21-19(25)15-9-3-5-11-17(15)23/h2-5,8-11,22-23H,1,6-7,12-13H2,(H,20,24)(H,21,25) |
InChI Key |
PYVNJYHJVKTEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCNC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


